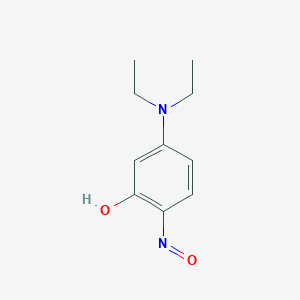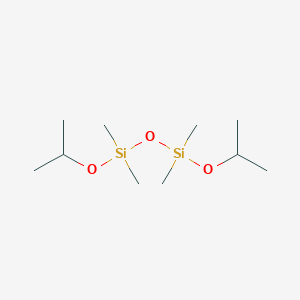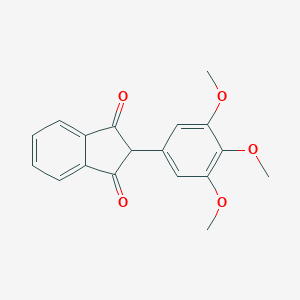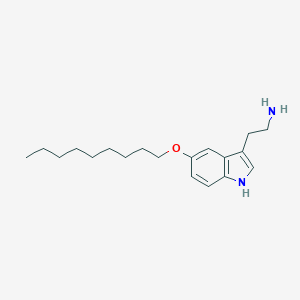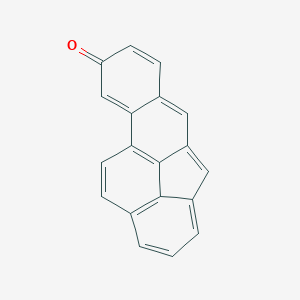![molecular formula C20H22O5 B106221 5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one CAS No. 16849-72-2](/img/structure/B106221.png)
5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o is a complex organic compound belonging to the class of benzo[1,2-b:3,4-b’]dipyrans. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a butenyl side chain. It is of interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o typically involves multi-step organic synthesis. The process begins with the preparation of the core benzo[1,2-b:3,4-b’]dipyran structure, followed by the introduction of the hydroxyl and butenyl groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like chromatography and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o involves its interaction with specific molecular targets and pathways. The hydroxyl groups and butenyl side chain play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. These interactions can modulate various cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: A natural compound with similar hydroxyl and methoxy groups.
5-Hydroxy-8,8-dimethyl-2-phenyl-6-[(1E)-3-methyl-1,3-butanedienyl]-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-one: Another benzo[1,2-b:3,4-b’]dipyran derivative with a different side chain.
Uniqueness
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
16849-72-2 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H22O5/c1-11-10-14(21)15-16(22)12(6-8-19(2,3)23)17-13(18(15)24-11)7-9-20(4,5)25-17/h6-10,22-23H,1-5H3/b8-6+ |
InChI Key |
WGLVCQFLXGZZHQ-SOFGYWHQSA-N |
SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
Isomeric SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)/C=C/C(C)(C)O)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



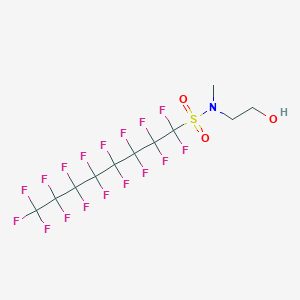
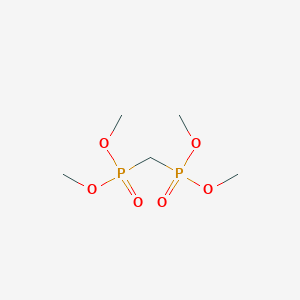

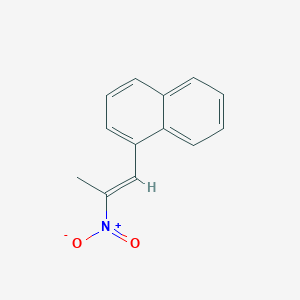
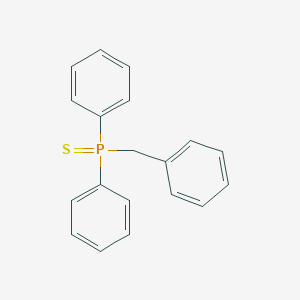

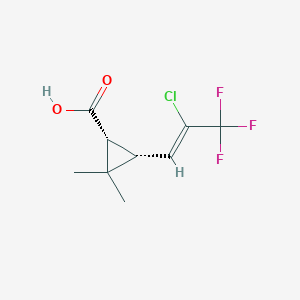
![methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate](/img/structure/B106164.png)
